molecular formula C8H9N3 B3120820 1-Ethyl-1H-imidazo[4,5-b]pyridine CAS No. 273756-99-3

1-Ethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B3120820
CAS No.: 273756-99-3
M. Wt: 147.18 g/mol
InChI Key: IDQBZQRENYYJCR-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties. The molecular formula of this compound is C8H9N3, and it has a molecular weight of 147.18 g/mol .

Chemical Reactions Analysis

1-Ethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives .

Biological Activity

1-Ethyl-1H-imidazo[4,5-b]pyridine is a member of the imidazopyridine family, which has garnered attention for its diverse biological activities. This compound features a fused imidazole and pyridine structure that contributes to its pharmacological potential. Research has shown that derivatives of imidazo[4,5-b]pyridine exhibit various therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives against various bacterial strains. For instance, compounds synthesized from this scaffold have demonstrated significant antibacterial effects against Escherichia coli and Bacillus cereus, with inhibition constants ranging from 1.98 to 2.16 μM .

Table 1: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundTarget BacteriaInhibition Constant (μM)
1E. coli2.16
2B. cereus1.98

2. Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have also been explored for their anticancer properties. A study evaluated the cytotoxic effects of various derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, certain compounds reduced cell viability significantly at concentrations as low as 6.25 µM . The structure-activity relationship (SAR) analysis indicates that modifications on the imidazo[4,5-b]pyridine scaffold can enhance its antiproliferative activity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
AMDA-MB-2316.25
BMCF-725

3. Antitubercular Activity

Another significant area of research involves the antitubercular activity of imidazo[4,5-b]pyridine derivatives. Compounds were synthesized and tested against Mycobacterium tuberculosis, showing minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L for some derivatives . This suggests potential for developing new treatments for tuberculosis.

Table 3: Antitubercular Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundMIC (μmol/L)
C0.5
D0.6

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors for various enzymes implicated in cancer progression and bacterial metabolism.
  • Cellular Pathways : The compounds influence several cellular pathways essential for cell proliferation and survival.

Docking studies have shown favorable interactions with target proteins such as PAK4 and DprE1 in tuberculosis . These interactions are crucial for understanding how these compounds can be optimized for therapeutic use.

Case Studies

Several case studies have documented the efficacy and safety profiles of imidazo[4,5-b]pyridine derivatives:

  • Antibacterial Study : A series of synthesized compounds were tested for their antibacterial properties in vitro against clinically relevant strains, demonstrating promising results that warrant further investigation in vivo.
  • Anticancer Evaluation : In a comparative study involving multiple cancer cell lines, certain derivatives exhibited selective toxicity while maintaining low cytotoxicity towards normal cells, indicating a favorable therapeutic index.

Properties

IUPAC Name

1-ethylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-11-6-10-8-7(11)4-3-5-9-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQBZQRENYYJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask were added 0.5 g 4-azabenzimidazole and 10 ml N,N-dimethylformamide and the mixture was cooled to 10 C under nitrogen. 0.18 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 0.71 g Diethylsulfate were added and the mixture was allowed to warm to 22 C and was stirred for 16 hours. The mixture was quenched slowly with 30 ml 1M hydrochloric acid and the aqueous layer was washed with ethyl acetate. After basification with sodium hydroxide, the product was extracted twice with ethyl acetate and dried over sodium sulfate. Following filtration and solvent removal, the product was purified by silica gel chromatography using 5% methanol in ethyl acetate to 12% methanol in ethyl acetate. 0.4 g Of an oil was obtained.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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